molecular formula C13H19N3O B12070890 4-[1,4]Diazepan-1-yl-N-methyl-benzamide

4-[1,4]Diazepan-1-yl-N-methyl-benzamide

Cat. No.: B12070890
M. Wt: 233.31 g/mol
InChI Key: YIIUVFBGDKIKBX-UHFFFAOYSA-N
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Description

4-[1,4]Diazepan-1-yl-N-methyl-benzamide is a chemical compound with the molecular formula C13H19N3O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide typically involves the reaction of 1,4-diazepane with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1,4]Diazepan-1-yl-N-methyl-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[1,4]Diazepan-1-yl-N-methyl-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,4-diazepan-2-one: Structurally similar to diazepam, a well-known benzodiazepine.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Another compound with a similar diazepane structure.

Uniqueness

4-[1,4]Diazepan-1-yl-N-methyl-benzamide is unique due to its specific substitution pattern and the presence of the N-methylbenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-N-methylbenzamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)11-3-5-12(6-4-11)16-9-2-7-15-8-10-16/h3-6,15H,2,7-10H2,1H3,(H,14,17)

InChI Key

YIIUVFBGDKIKBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2CCCNCC2

Origin of Product

United States

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